(E)-3-(2-chlorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c1-21-14-16(13-20-21)27(25,26)23-10-4-9-22(11-12-23)18(24)8-7-15-5-2-3-6-17(15)19/h2-3,5-8,13-14H,4,9-12H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYDTINFXRPLLS-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2-chlorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one, hereafter referred to as "Compound X," is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of Compound X, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound X features a complex structure that includes a diazepane ring and a pyrazole moiety, which are known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 368.88 g/mol. The presence of the chlorophenyl group and the sulfonyl-substituted pyrazole significantly contribute to its chemical reactivity and biological profile.
Anticancer Activity
Recent studies have indicated that Compound X exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Table 1: Anticancer Activity of Compound X
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase activation |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
Compound X has also demonstrated antimicrobial activity against various bacterial strains. Its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis suggests potential for development as an antibiotic agent.
Table 2: Antimicrobial Activity of Compound X
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
The biological activity of Compound X is believed to be mediated through several mechanisms:
- Inhibition of Kinases : Similar compounds in its class have been reported to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell survival.
- Reactive Oxygen Species (ROS) Generation : Compound X may induce oxidative stress in cancer cells, contributing to apoptosis.
- Modulation of Gene Expression : It may affect the expression levels of genes related to cell cycle regulation and apoptosis.
Case Studies
A notable case study involved the administration of Compound X in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, along with an increase in apoptotic markers within tumor tissues.
Study Overview
- Objective : To evaluate the antitumor efficacy of Compound X in vivo.
- Methodology : Mice were implanted with MCF-7 cells and treated with varying doses of Compound X.
- Results : Tumor volume decreased by approximately 60% in treated mice versus controls after four weeks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
